molecular formula C8H13NO B8010831 2-Methyl-8-azabicyclo[3.2.1]octan-3-one

2-Methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B8010831
M. Wt: 139.19 g/mol
InChI Key: QGZPOIOGWQCRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 25602-68-0), also known as tropinone, is a bicyclic organic compound and a key intermediate in the biosynthesis of tropane alkaloids such as atropine and cocaine. Its structure consists of a seven-membered bicyclic framework with a ketone group at position 3 and a methyl-substituted nitrogen bridgehead at position 8 . The compound crystallizes in a monoclinic system (space group C12/c1) with lattice parameters a = 10.380 Å, b = 7.137 Å, c = 20.973 Å, and β = 103.887°, forming a stable hydrogen bond-free structure . It is synthesized enzymatically in plants via cytochrome P450-mediated cyclization (e.g., AbCYP82M3 in Atropa belladonna) and chemically through condensation reactions, often serving as a precursor for pharmaceuticals and bioactive derivatives .

Properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPOIOGWQCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tropinone can be synthesized through several methods, with one of the most well-known being the Robinson tropinone synthesis. This method involves the following steps:

    Mannich Reaction: Acetone, succinaldehyde, and methylamine react in the presence of an acid catalyst to form a Mannich base.

    Cyclization: The Mannich base undergoes cyclization to form tropinone.

The reaction conditions typically involve:

    Temperature: Moderate temperatures around 25-30°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of tropinone often involves the same principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Tropinone undergoes various chemical reactions, including:

    Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of tropinone can lead to the formation of tropinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

    Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Tropine: Formed by the reduction of tropinone.

    Tropinone Derivatives: Formed through various oxidation and substitution reactions.

Scientific Research Applications

Neuropharmacological Uses

The primary application of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one is as a monoamine reuptake inhibitor . This class of compounds has been shown to be effective in treating various neurological disorders, including:

  • Depression : The compound exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs), potentially offering a new avenue for depression treatment without the severe side effects associated with older antidepressants like tricyclics .
  • Anxiety Disorders : Research indicates that these compounds can modulate neurotransmitter levels, making them suitable for anxiety management .
  • Attention Deficit Hyperactivity Disorder (ADHD) : The ability to influence dopamine and norepinephrine levels suggests potential efficacy in ADHD treatments .

Pain Management

The compound has also been investigated for its analgesic properties. Studies suggest that it may act on opioid receptors, providing a mechanism for pain relief without the addiction potential seen with traditional opioids .

Efficacy in Cancer Treatment

Recent studies have identified derivatives of this compound as potential anti-cancer agents. For instance, certain synthesized compounds demonstrated selective toxicity against malignant cells while sparing normal cells, indicating a promising therapeutic window for cancer treatment .

Comparative Analysis of Derivatives

A comparative study evaluated various derivatives of 8-azabicyclo compounds, focusing on their neuropharmacological effects and toxicity profiles. The results indicated that modifications at specific positions significantly influenced their efficacy and safety profiles .

CompoundActivitySelectivityNotes
This compoundModerateHighPotential use in depression and anxiety
8-benzylidene derivativeHighModerateNotable anti-cancer properties
Tropinone derivativeLowHighLimited neuropharmacological activity

Mechanism of Action

The mechanism of action of tropinone and its derivatives involves interaction with various molecular targets and pathways:

    Molecular Targets: Tropinone derivatives, such as atropine, act on muscarinic acetylcholine receptors, blocking the action of acetylcholine.

    Pathways Involved: The inhibition of acetylcholine receptors leads to various physiological effects, including increased heart rate and reduced secretions.

Comparison with Similar Compounds

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

  • Substituent : Isopropyl group at position 8 instead of methyl.
  • This modification may alter binding affinity in biological systems .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

  • Modifications : Benzyl group at position 8 and oxime moiety at position 3.

2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

  • Form: Hydrochloride salt of tropinone.
  • Properties : Improved water solubility due to ionic character, facilitating pharmaceutical formulation. Safety protocols include strict handling to avoid respiratory or dermal exposure .

Functional Analogues

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

  • Structure : Incorporates a second nitrogen atom at position 5 and an ethyl group at position 6.
  • Applications: Used in agrochemicals and material science due to its dual nitrogen sites, enabling chelation and catalytic roles. Contrasts with tropinone’s single nitrogen and ketone-focused reactivity .

Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol

  • Functional Group : Hydroxyl group replaces the ketone at position 3.

Reactivity Insights

  • Tropinone’s ketone undergoes condensation with aryl aldehydes (e.g., in NaOH/ethanol) to yield chemotherapeutic bis-benzylidene derivatives .
  • In contrast, 8-benzyl analogues require reductive amination or protective-group strategies due to steric effects .

Stereochemical Considerations

  • The (1R,5S)-stereoisomer of tropinone exhibits distinct biological activity, as chirality influences binding to targets like GPCRs . Racemic mixtures of related compounds (e.g., γ-carbolines) show varied potency, underscoring the importance of stereochemistry .

Biological Activity

2-Methyl-8-azabicyclo[3.2.1]octan-3-one, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This compound is structurally related to tropane alkaloids, which are known for their significant effects on neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its unique configuration allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in neurotransmitter signaling. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Biochemical Pathways

The compound affects several key biochemical pathways:

  • Neurotransmitter Regulation : Modulates the synthesis and release of neurotransmitters such as dopamine and acetylcholine.
  • Cell Signaling : Influences cell signaling pathways that regulate gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

Cytotoxicity Studies

Studies have highlighted the cytotoxic properties of certain analogs of this compound, showing preferential toxicity towards tumor cells compared to normal cells. This selective cytotoxicity is attributed to the structural modifications that enhance their interaction with cancer cell-specific pathways .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of tropane derivatives against various bacterial strains. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains . These findings suggest that this compound derivatives could serve as promising candidates for developing new antibiotics.

Case Study: Anticancer Activity

Another research effort focused on the anticancer potential of 8-methyl derivatives of 8-azabicyclo[3.2.1]octan-3-one. The study reported that specific compounds displayed significant cytotoxic effects on various cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Data Summary

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC < 0.25 μg/mL
CytotoxicityTumor CellsSelective toxicity
Enzyme InhibitionAcetylcholinesteraseEnhanced cholinergic signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.